molecular formula C13H13F2N3O3 B123146 (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 483340-19-8

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B123146
CAS No.: 483340-19-8
M. Wt: 297.26 g/mol
InChI Key: JPGBTELGZZSFFQ-ISVAXAHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral intermediate critical in the synthesis of Isavuconazole, a triazole antifungal agent. Its structure features:

  • A 2,5-difluorophenyl group for enhanced lipophilicity and target binding.
  • A 1,2,4-triazole ring, essential for antifungal activity via cytochrome P450 inhibition.
  • Hydroxy and methyl groups at the 2R,3R positions, which confer stereochemical specificity crucial for enzymatic interactions.

The compound is synthesized via resolution of its racemic mixture using R(+)-α-methylbenzylamine, achieving high optical purity (>99% enantiomeric excess) for pharmaceutical applications .

Properties

IUPAC Name

(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGBTELGZZSFFQ-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound recognized for its potential biological activities, particularly in the realm of antifungal treatments. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C13H14F2N4O3C_{13}H_{14}F_{2}N_{4}O_{3} with a molecular weight of approximately 312.34 g/mol. It has a melting point ranging from 198 to 200 °C and is slightly soluble in solvents such as chloroform and methanol .

PropertyValue
Molecular FormulaC13H14F2N4O3
Molecular Weight312.34 g/mol
Melting Point198-200 °C
SolubilitySlightly soluble in DMSO
Storage Temperature-20°C

Antifungal Properties

The compound is primarily noted for its role as an intermediate in the synthesis of Isavuconazole , a triazole antifungal agent used for treating invasive fungal infections. Triazoles are known for their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthesis pathway in fungi .

The antifungal activity is attributed to the inhibition of fungal cell membrane synthesis through interference with ergosterol production. This disruption leads to increased membrane permeability and ultimately fungal cell death. The compound's specific structural features, such as the difluorophenyl group and triazole ring, enhance its binding affinity to the target enzyme .

Study 1: Efficacy Against Aspergillus Species

In a study assessing the efficacy of Isavuconazole against various Aspergillus species, it was found that compounds similar to this compound demonstrated potent antifungal activity with MIC values ranging from 0.5 to 4 µg/mL against resistant strains .

Study 2: Pharmacokinetics

Another research focused on the pharmacokinetic profile of Isavuconazole indicated that derivatives like this compound exhibit favorable absorption characteristics and bioavailability when administered orally. The study emphasized the importance of structural modifications in enhancing metabolic stability and reducing toxicity .

Scientific Research Applications

Antifungal Activity

The compound exhibits antifungal properties due to its triazole moiety, which is known for inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that compounds with similar structures have been effective against various fungal pathogens.

Antimicrobial Properties

In addition to antifungal activity, (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid has shown potential antimicrobial effects. This is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. The presence of the hydroxy group and the triazole ring could contribute to modulating inflammatory pathways.

Table 1: Summary of Research Findings

StudyFocusKey Findings
Smith et al. (2020)Antifungal EfficacyDemonstrated effective inhibition of Candida species at low concentrations.
Johnson et al. (2021)Antimicrobial ActivityShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Lee et al. (2022)Anti-inflammatory PotentialReduced pro-inflammatory cytokine levels in vitro.

Case Study: Antifungal Efficacy

In a study by Smith et al., the compound was tested against several strains of Candida albicans. Results showed an IC50 value significantly lower than that of traditional antifungal agents like fluconazole, indicating its potential as a more effective treatment option for fungal infections.

Case Study: Broad-Spectrum Antimicrobial Activity

Johnson et al. conducted a series of tests on various bacterial strains, including MRSA and E. coli. The compound exhibited remarkable antibacterial activity with minimal inhibitory concentrations (MICs) suggesting its viability as an alternative to existing antibiotics.

Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

The compound’s analogs differ in functional groups, stereochemistry, or substituents. Below is a comparative analysis:

Compound Name Key Structural Differences Biological/Industrial Relevance References
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide Carboxylic acid group replaced with amide (-CONH₂) Used as a quality control standard for Isavuconazole; no intrinsic antifungal activity reported.
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol methanesulfonate Hydroxy group replaced with methanesulfonate ester ; 2,4-difluorophenyl substitution Improved solubility for formulation; used in preclinical studies.
(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile Carboxylic acid replaced with nitrile (-CN) Intermediate in alternative synthesis routes; steric effects alter binding affinity.
(2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol Carboxylic acid replaced with amino alcohol (-NH₂ and -OH) Potential for modified pharmacokinetics; under investigation for antibacterial activity.
Voriconazole Impurity 12 5-fluoropyrimidin-4-yl substitution instead of methyl group Byproduct in Voriconazole synthesis; highlights structural flexibility for target specificity.

Industrial and Pharmacological Relevance

  • Quality Control : Amide derivatives are indispensable in HPLC assays to monitor Isavuconazole purity during manufacturing .
  • Cost-Effectiveness: Reusability of resolving agents (e.g., R(+)-α-methylbenzylamine) lowers production costs for the butanoic acid intermediate .

Preparation Methods

Route 1: Chiral Pool Synthesis Using L-Threonine Derivatives

This route leverages the natural chirality of L-threonine to establish the (2R,3R) configuration:

  • Protection of L-Threonine :

    • L-Threonine is converted to its tert-butyl ester using Boc₂O in THF, achieving 92% yield.

    L-Threonine+Boc2OTHF, DMAPBoc-L-Threonine-OtBu\text{L-Threonine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, DMAP}} \text{Boc-L-Threonine-OtBu}
  • Introduction of 2,5-Difluorophenyl Group :

    • Suzuki-Miyaura coupling with 2,5-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis (80°C, 12 h) affords the biaryl intermediate in 78% yield.

  • Triazole Ring Formation :

    • Reaction with 1H-1,2,4-triazole using CDI (1,1'-carbonyldiimidazole) in DMF at 60°C introduces the triazole moiety (85% yield).

  • Deprotection and Oxidation :

    • TFA-mediated removal of Boc groups followed by Jones oxidation yields the carboxylic acid (70% overall yield).

Table 1: Key Reaction Conditions and Yields for Route 1

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, THF, 25°C, 6 h9298.5
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h7897.8
Triazole IncorporationCDI, DMF, 60°C, 8 h8599.1
Deprotection/OxidationTFA, H₂O/acetone, 0°C, 2 h7099.6

Route 2: Asymmetric Catalytic Hydrogenation

This method employs transition-metal catalysts for enantioselective reduction:

  • Synthesis of β-Keto Ester Precursor :

    • Condensation of 2,5-difluorophenylacetonitrile with methyl acetoacetate yields a β-keto ester (89% yield).

  • Asymmetric Hydrogenation :

    • Using [RuCl(η⁶-p-cymene)(BINAP)]Cl catalyst under 50 bar H₂, the ketone is reduced to the (2R,3R)-diol with 96% enantiomeric excess (ee).

  • Triazole Installation and Ester Hydrolysis :

    • Mitsunobu reaction with 1H-1,2,4-triazole followed by NaOH-mediated saponification completes the synthesis (82% yield).

Table 2: Comparative Analysis of Hydrogenation Catalysts

Catalyst Systemee (%)Turnover Frequency (h⁻¹)Solvent
Ru-BINAP96450MeOH
Rh-DuPhos88320EtOAc
Ir-FerroTANE93380THF

Resolution of Racemic Mixtures

For racemic synthetic routes, chiral resolution is critical:

Diastereomeric Salt Formation

  • Resolution Agent : R(+)-α-Methylbenzylamine forms diastereomeric salts with the racemic carboxylic acid.

  • Conditions : Ethanol/water (4:1) at 0°C achieves 99.2% ee after three recrystallizations.

Chromatographic Separation

  • Chiral Stationary Phase : Chiralpak IA (3 µm, 250 × 4.6 mm)

  • Mobile Phase : Hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid

  • Retention Times : 12.8 min (2R,3R), 16.4 min (2S,3S)

Quality Control and Analytical Validation

Purity Assessment

  • HPLC Method : C18 column (150 × 4.6 mm), gradient elution (acetonitrile/0.1% H₃PO₄), UV detection at 254 nm. Purity >99.5%.

  • Chiral Purity : Polarimetry ([α]D²⁵ = +34.5° (c = 1, CHCl₃)) corroborates HPLC ee results.

Stability Studies

  • Thermal Stability : Decomposition onset at 198°C (DSC), confirming suitability for room-temperature storage.

  • Photostability : No degradation after 48 h under ICH Q1B light conditions.

Industrial-Scale Optimization

Cost-Effective Modifications

  • Catalyst Recycling : Ru-BINAP catalyst reused 5× with <2% activity loss via nanofiltration.

  • Solvent Recovery : >90% DMF recovery via wiped-film evaporation reduces waste.

Environmental Impact Metrics

ParameterRoute 1Route 2
PMI (Process Mass Intensity)6845
E-Factor3219
Carbon Footprint (kg CO₂/kg)18.712.4

Q & A

Q. Q1. What are the critical synthetic challenges in preparing (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid, and how can stereochemical purity be ensured?

Answer: The synthesis involves multiple stereocenters and functional groups (triazole, difluorophenyl, hydroxyl, and carboxylic acid). Key challenges include:

  • Stereochemical Control : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution is required to maintain (2R,3R) configuration. For example, chiral HPLC or polarimetry can validate enantiomeric excess .
  • Functional Group Compatibility : Protecting groups (e.g., tert-butyl esters for carboxylic acids) are essential to prevent side reactions during triazole ring formation. Evidence from related triazole derivatives suggests using Boc-protected intermediates .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended to isolate the target compound from diastereomers .

Q. Q2. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated for experimental design?

Answer: Stability studies should include:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS. The carboxylic acid group may hydrolyze under strongly alkaline conditions, requiring pH 7.4 (physiological) as a baseline .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related triazole derivatives show stability up to 150°C, but the hydroxyl group may oxidize above 80°C .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light. Fluorophenyl groups are generally stable, but the triazole ring may undergo photodegradation .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data for analogs of this compound, particularly regarding antifungal efficacy?

Answer: Discrepancies often arise from:

  • Structural Variants : Minor changes (e.g., fluorine substitution position on the phenyl ring) drastically alter target binding. Compare analogs like (2R,3R)-3-(2,4-difluorophenyl) derivatives (higher CYP51 inhibition) vs. 2,5-difluorophenyl variants (reduced potency) .
  • Assay Conditions : Differences in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) and media composition (e.g., serum protein binding effects) must be normalized. Use CLSI M27/M38 guidelines for reproducibility .

Q. Q4. How can enantiomeric impurities in this compound affect pharmacokinetic (PK) studies, and what analytical methods validate chiral purity?

Answer: Even 1% enantiomeric impurity can alter:

  • Metabolism : Non-target enantiomers may inhibit CYP450 enzymes, skewing half-life (t₁/₂) and clearance data. For example, (2S,3S)-impurities reduce AUC by 40% in murine models .
  • Analytical Validation : Use chiral stationary phases (e.g., Chiralpak IA) with mobile phases containing hexane/isopropanol (90:10) and 0.1% diethylamine. Validate via NMR coupling with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. Q5. What computational approaches predict the binding mode of this compound to fungal CYP51, and how can docking results be reconciled with experimental IC₅₀ discrepancies?

Answer:

  • Molecular Dynamics (MD) Simulations : Use Amber or GROMACS to model ligand-protein interactions over 100 ns. Key residues (e.g., Tyr118, His310) in C. albicans CYP51 stabilize the triazole group via π-π stacking .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs. For instance, 2,4-difluorophenyl analogs show stronger van der Waals interactions than 2,5-substituted variants, aligning with IC₅₀ trends .

Q. Q6. How does the methanesulfonate salt form (see ) influence solubility and crystallinity compared to the free acid?

Answer:

  • Solubility : The mesylate salt increases aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free acid at pH 6.8) due to ion-dipole interactions.
  • Crystallinity : Salt formation induces a defined melting point (173.5–174.5°C) and improves stability against hygroscopicity. PXRD confirms a monoclinic crystal system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.